2,2-dibromo-1-(2,6-dimethylphenyl)ethanone
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Overview
Description
2,2-Dibromo-1-(2,6-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and a dimethylphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(2,6-dimethylphenyl)ethanone typically involves the bromination of 1-(2,6-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(2,6-dimethylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(2,6-dimethylphenyl)ethanol.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted ethanones.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2,2-Dibromo-1-(2,6-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(2,6-dimethylphenyl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone
- 2-Bromo-1-(2,6-dimethylphenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
Uniqueness
2,2-Dibromo-1-(2,6-dimethylphenyl)ethanone is unique due to the presence of two bromine atoms and the specific positioning of the dimethylphenyl group. This structural arrangement imparts distinct reactivity and properties compared to its analogs, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H10Br2O |
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Molecular Weight |
305.99 g/mol |
IUPAC Name |
2,2-dibromo-1-(2,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-6-4-3-5-7(2)8(6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
YLDFLLKFWNPWSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(Br)Br |
Origin of Product |
United States |
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